3-[(4-methylphenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
3-[(4-methylphenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.20524173 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It belongs to a class of compounds known ashydantoins , which are known to have a wide range of therapeutic applications . Hydantoin derivatives are often used in the treatment of conditions such as epilepsy, diabetes, cancer, arrhythmia, and inflammation .
Mode of Action
For instance, phenytoin, a well-known hydantoin derivative, exhibits a regulatory effect on the central nervous system (CNS) and has been applied successfully to ameliorating epilepsy symptoms for more than 70 years .
Biochemical Pathways
For example, Dantrolene, another hydantoin derivative, has been used in the clinical treatment of malignant hyperthermia through the inhibition of abnormal Ca 2+ release at the sarcoplasmic reticulum and physiological Ca 2+ release from skeletal muscles .
Pharmacokinetics
The pharmacokinetic properties of hydantoins are generally well-studied, and these properties significantly impact their bioavailability and therapeutic efficacy .
Result of Action
Hydantoins are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of pharmaceutical compounds .
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-18-7-9-20(10-8-18)17-27-22(29)24(25-23(27)30)13-15-26(16-14-24)21(28)12-11-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMWYPPHSFYZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)CCC4=CC=CC=C4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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